Kynuramine dihydrobromide
Overview
Description
Kynuramine dihydrobromide is an endogenously occurring amine . It is a fluorescent substrate of plasma amine oxidase . It inhibits both presynaptic and postsynaptic α-adrenoceptors in vitro . It has been shown to act as a partial agonist on serotonin receptors in dog cerebral arteries .
Molecular Structure Analysis
The molecular formula of this compound is C9H14Br2N2O . Its molecular weight is 326.03 g/mol .Chemical Reactions Analysis
This compound is a substrate for the enzyme monoamine oxidase . The end product is the formation of fluorescence detectable 4-hydroxyquinoline (4-HOQ) measured in a fluorescence spectrophotometer at 380 nm .Scientific Research Applications
Metabolic Pathways and Biogenic Amine Formation
Kynuramine dihydrobromide is a key player in the formation of biogenic amines, particularly in the metabolism of melatonin and other indoles. As described by Hardeland et al. (2009), kynuramines are formed through decarboxylation of kynurenines or by pyrrole ring cleavage of indoleamines. This process leads to the formation of compounds like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), which have significant roles in scavenging reactive oxygen and nitrogen species and protecting tissues from damage by reactive intermediates (Hardeland, Tan, & Reiter, 2009).
Interaction with Neurotransmitter Systems
Kynuramine also interacts with neurotransmitter systems. Charlton et al. (1984) found that kynuramine displaces [3H]tryptamine from high-affinity binding sites in the rat brain cortex, indicating that kynuramine may exert physiological actions via tryptamine receptors (Charlton, Johnson, Maurice, & Clarke, 1984).
Impact on Cardiovascular System
Kynuramine's potential impact on the cardiovascular system has been noted, with studies demonstrating its inhibitory action on α-adrenoceptors. Johnson and Clarke (1981) showed that kynuramine inhibited vasoconstrictor responses to norepinephrine and blocked relaxation of rabbit intestinal smooth muscle by phenylephrine, suggesting a role in modulating vascular tone (Johnson & Clarke, 1981).
Enzymatic Interactions
Kynuramine is also a notable substrate for monoamine oxidase (MAO). Weissbach et al. (1960) discovered that kynuramine is rapidly oxidized by MAO but not by diamine oxidase, making it a useful compound for studying the enzymatic activity of MAO (Weissbach, Smith, Daly, Witkop, & Udenfriend, 1960).
Mechanism of Action
Target of Action
Kynuramine dihydrobromide primarily targets Monoamine Oxidase (MAO) enzymes, specifically MAO A and MAO B . These enzymes play a crucial role in the oxidative deamination of biogenic amines, neurotransmitters, and xenobiotic amines, contributing to the regulation of these active substances in mammalian organisms .
Mode of Action
This compound acts as a fluorescent substrate for plasma amine oxidase . It interacts with its targets (MAO A and B) through a process of oxidative deamination . This interaction results in the production of hydrogen peroxide (H2O2) and aldehydes, which are risk factors for oxidative injury .
Biochemical Pathways
The compound is involved in the kynurenine pathway , which is responsible for the metabolism of the essential amino acid tryptophan . The kynurenine pathway can be grouped into three separate branches. The first one is involved in the initiation of tryptophan metabolism and kynurenine production. Once kynurenine is produced, it can enter two other branches of the kynurenine pathway, leading to the formation of xanthurenic acid (XaA) and/or kynurenic acid (KA) .
Pharmacokinetics
The end product of this metabolism is the formation of fluorescence detectable 4-hydroxyquinoline (4-HQ), which can be measured in a fluorescence spectrophotometer at 380 nm .
Result of Action
This compound has been shown to inhibit both presynaptic and postsynaptic α-adrenoceptors in vitro . It has also been shown to act as a partial agonist on serotonin receptors in dog cerebral arteries . In vivo, it has been observed to facilitate lordosis behavior in estrogen-primed ovariectomized rats and increase heart rate and blood pressure in rats .
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPVVZSYBUIDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585195 | |
Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304-47-2 | |
Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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